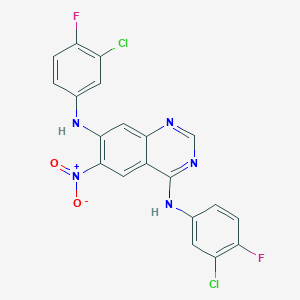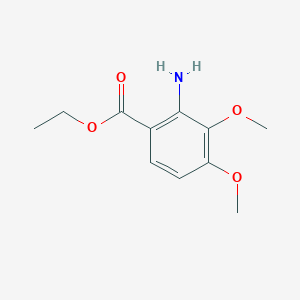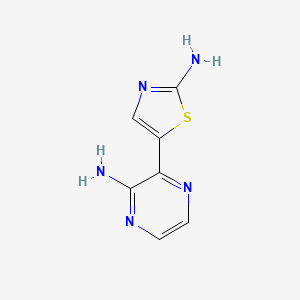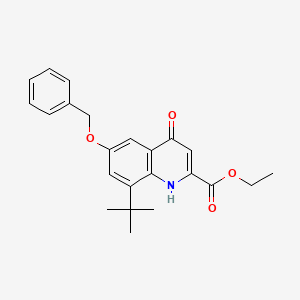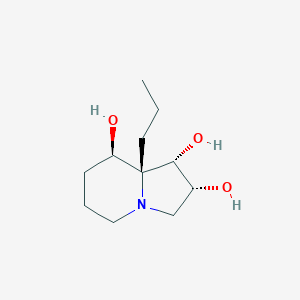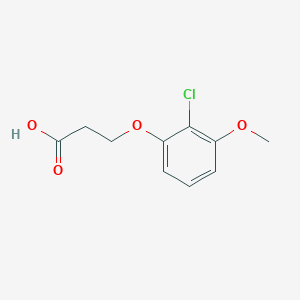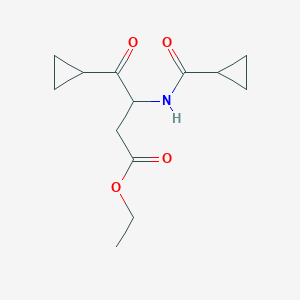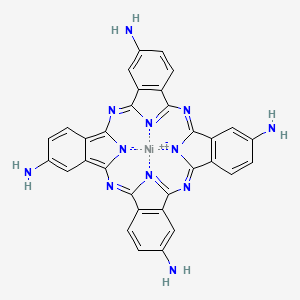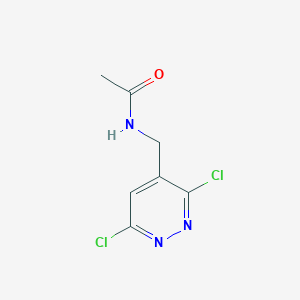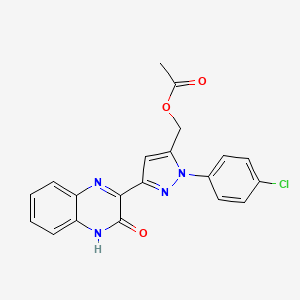
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a hydroxyquinoxalinyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and hydroxyquinoxalinyl groups. The final step involves esterification to form the acetate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinoxalinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinoxalinone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique combination of functional groups can be leveraged to create materials with desirable mechanical, thermal, or electronic characteristics.
Mécanisme D'action
The mechanism of action of (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(4-Chlorophenyl)-3-(2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate
- (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-4-yl)methyl acetate
- (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl benzoate
Uniqueness
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is unique due to its specific combination of functional groups. The presence of both a hydroxyquinoxalinyl group and a chlorophenyl group on the pyrazole ring provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
66940-28-1 |
|---|---|
Formule moléculaire |
C20H15ClN4O3 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-5-(3-oxo-4H-quinoxalin-2-yl)pyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)28-11-15-10-18(24-25(15)14-8-6-13(21)7-9-14)19-20(27)23-17-5-3-2-4-16(17)22-19/h2-10H,11H2,1H3,(H,23,27) |
Clé InChI |
RITSXOYLEZQQKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC(=NN1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


